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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two
prominent tachykinin peptides, physalaemin and eledoisin. The information presented herein
is supported by experimental data to aid in the understanding and selection of these
compounds for research and drug development purposes.

Introduction to Physalaemin and Eledoisin

Physalaemin and eledoisin are naturally occurring tachykinin peptides, a family of
neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NHz. While
physalaemin was originally isolated from the skin of the South American frog Physalaemus
fuscumaculatus, eledoisin was first extracted from the salivary glands of the octopus Eledone
moschata. Both peptides exhibit a range of biological activities through their interaction with
tachykinin receptors, also known as neurokinin (NK) receptors, which are G-protein coupled
receptors (GPCRSs). There are three main subtypes of tachykinin receptors in mammals: NK1,
NK2, and NK3.

Comparative Pharmacology: Receptor Binding and
Functional Potency

Physalaemin and eledoisin display distinct pharmacological profiles, primarily characterized by
their differential affinities and potencies at the three tachykinin receptor subtypes.
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Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of
physalaemin and eledoisin for human tachykinin receptors. This data has been compiled from

various studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of Physalaemin and Eledoisin at Human Tachykinin

Receptors
. NK1 Receptor (Ki, NK2 Receptor (Ki, NK3 Receptor (Ki,
Peptide
nM) nM) nM)
Physalaemin ~1-5 >1000 >1000
Eledoisin ~100-500 ~50-200 ~1-10

Note: Ki values are approximate and can vary depending on the experimental conditions and

cell types used.

Table 2: Functional Potencies (EC50, nM) of Physalaemin and Eledoisin at Human Tachykinin

Receptors
S NK1 Receptor NK2 Receptor NK3 Receptor
eptide
i (EC50, nM) (EC50, nM) (EC50, nM)
Physalaemin ~0.1-1 >1000 >1000
Eledoisin ~50-200 ~20-100 ~0.5-5

Note: EC50 values represent the concentration of the peptide that produces 50% of the
maximal response in functional assays, such as calcium mobilization or inositol phosphate

accumulation.

From the data presented, it is evident that physalaemin is a potent and selective agonist for
the NK1 receptor, with significantly lower affinity and potency for NK2 and NK3 receptors. In
contrast, eledoisin is a potent and selective agonist for the NK3 receptor, with moderate activity
at the NK2 receptor and weak activity at the NK1 receptor.
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Signaling Pathways

Upon binding to their respective receptors, both physalaemin and eledoisin initiate a cascade
of intracellular signaling events. Tachykinin receptors are primarily coupled to Gg/11 proteins.

Physalaemin-Induced Signaling Pathway (via NK1 Receptor)
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Caption: Physalaemin signaling via the NK1 receptor.

Eledoisin-Induced Signaling Pathway (via NK3 Receptor)
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physalaemin-and-eledoisin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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